
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexa-1,3,5-triene ring, which is further substituted with a carboxylic acid group. The compound is notable for its isotopic labeling with carbon-13 at positions 1, 3, 4, 5, and 6, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide is reacted with a suitable precursor under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing catalysts to enhance the efficiency and yield of the reaction. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors, which are incorporated into the final product during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can lead to a variety of substituted cyclohexa-1,3,5-triene derivatives .
Applications De Recherche Scientifique
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound in studies involving trifluoromethylation and isotopic labeling.
Biology: Employed in NMR spectroscopy to study biological molecules and their interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Another trifluoromethylated compound with different structural features.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclohexa-1,3,5-triene ring.
Uniqueness
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C8H5F3O2 |
|---|---|
Poids moléculaire |
196.08 g/mol |
Nom IUPAC |
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
SWKPKONEIZGROQ-FJYIEFNNSA-N |
SMILES isomérique |
C1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)[13C](=O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


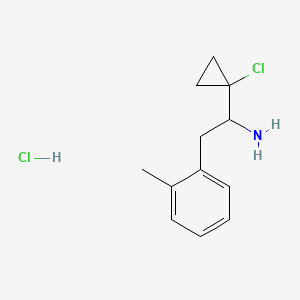


![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
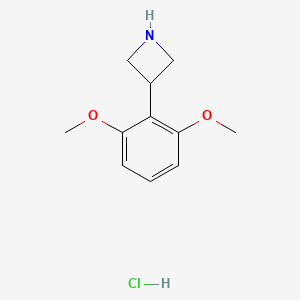
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
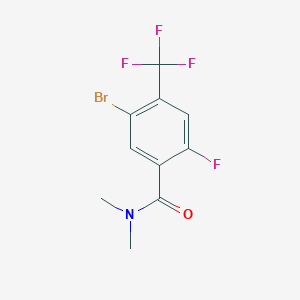
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
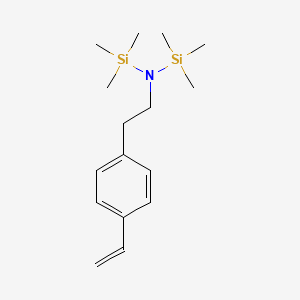
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
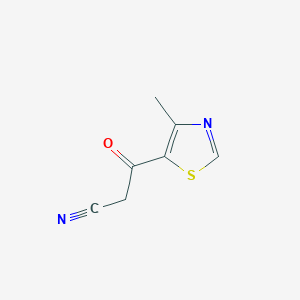

![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
